molecular formula C15H27NO4 B582222 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 1262411-00-6

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Cat. No. B582222
M. Wt: 285.384
InChI Key: GKBUJPUBSPCDGF-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is an organic compound with the CAS Number: 1262411-00-6 . It has a molecular weight of 285.38 and its IUPAC name is ethyl {4- [ (tert-butoxycarbonyl)amino]cyclohexyl}acetate . The compound is a white to yellow solid .


Molecular Structure Analysis

The molecular formula of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is C15H27NO4 . The InChI Code is 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) .

Scientific Research Applications

Application in Catalysis

  • Specific Scientific Field : Catalysis Science & Technology .
  • Summary of the Application : Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is used in the synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts .
  • Methods of Application or Experimental Procedures : A series of Zn-promoted Cu/Al2O3 catalysts were prepared via a deposition–precipitation method for the liquid-phase hydrogenation of cyclohexyl acetate to yield cyclohexanol and ethanol . The addition of Zn species with an optimal amount greatly improved the activity and selectivity to cyclohexanol and ethanol .
  • Results or Outcomes : A Cu2Zn1.25/Al2O3 catalyst, which contained 16.2 wt% Cu and 9.6 wt% Zn, exhibited superior catalytic performance with 93.9% conversion of cyclohexyl acetate and 97.2% selectivity to ethanol along with 97.1% selectivity to cyclohexanol in a batch reactor . The Cu2Zn1.25/Al2O3 catalyst also showed excellent stability and there was no deactivation after five runs .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Synthesis .
  • Summary of the Application : Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is used in the synthesis of highly substituted tetrahydroquinolines .
  • Methods of Application or Experimental Procedures : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
  • Results or Outcomes : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Application in Pharmaceutical Synthesis

  • Specific Scientific Field : Pharmaceutical Synthesis .
  • Summary of the Application : Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is used in the synthesis of pharmaceutical agents .
  • Results or Outcomes : The outcomes of such syntheses are typically new pharmaceutical agents. The exact results or outcomes for this specific compound are not specified in the source .

properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBUJPUBSPCDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

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